molecular formula C6H16IN B14169953 Ammonium, diethyldimethyl-, iodide CAS No. 4325-24-0

Ammonium, diethyldimethyl-, iodide

Cat. No.: B14169953
CAS No.: 4325-24-0
M. Wt: 229.10 g/mol
InChI Key: OBEQINWXOHWYAG-UHFFFAOYSA-M
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Description

Ammonium, diethyldimethyl-, iodide is a quaternary ammonium compound with the chemical formula (C_2H_5)_2(CH_3)_2N+I-. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a white crystalline solid that is highly soluble in water and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, diethyldimethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of diethyldimethylamine with methyl iodide. The reaction is carried out in a polar solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction. The general reaction is as follows:

(C2H5)2(CH3)N+CH3I(C2H5)2(CH3)2N+I(C_2H_5)_2(CH_3)N + CH_3I \rightarrow (C_2H_5)_2(CH_3)_2N^+I^- (C2​H5​)2​(CH3​)N+CH3​I→(C2​H5​)2​(CH3​)2​N+I−

Industrial Production Methods

In industrial settings, the production of quaternary ammonium compounds like this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of environmentally friendly alkylating agents, such as dimethyl carbonate, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ammonium, diethyldimethyl-, iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

    Precipitation Reactions: It can form precipitates with certain anions, such as silver nitrate, to produce silver iodide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include silver nitrate, sodium hydroxide, and other nucleophiles.

    Redox Reactions: Strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Precipitation: Silver nitrate is commonly used to test for the presence of iodide ions.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, with silver nitrate, silver iodide is formed.

    Redox: Products vary based on the specific redox reaction conditions.

Mechanism of Action

The mechanism of action of ammonium, diethyldimethyl-, iodide involves its interaction with cellular membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, disrupting its integrity and leading to cell lysis. This mechanism is particularly effective against bacteria and other microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • Ammonium, dimethyldioctyl-, chloride
  • Ammonium, trimethyl-, bromide
  • Ammonium, tetramethyl-, chloride

Uniqueness

Ammonium, diethyldimethyl-, iodide is unique due to its specific alkyl chain length and iodide counterion, which confer distinct solubility and reactivity properties. Compared to other quaternary ammonium compounds, it may exhibit different antimicrobial efficacy and solubility characteristics .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it valuable for research and industrial purposes. Understanding its preparation, reactions, and applications can help in leveraging its potential for innovative solutions in chemistry, biology, medicine, and industry.

Properties

CAS No.

4325-24-0

Molecular Formula

C6H16IN

Molecular Weight

229.10 g/mol

IUPAC Name

diethyl(dimethyl)azanium;iodide

InChI

InChI=1S/C6H16N.HI/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

OBEQINWXOHWYAG-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(C)CC.[I-]

Origin of Product

United States

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